N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-1,3-benzothiazole-2-carboxamide
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Overview
Description
N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-1,3-benzothiazole-2-carboxamide is a complex organic compound that features a unique combination of furan, thiophene, and benzothiazole moieties
Mechanism of Action
Target of Action
They are often involved in interactions with proteins and enzymes in the body, which can lead to various physiological effects .
Mode of Action
Many thiophene and furan derivatives are known to interact with biological targets through non-covalent interactions such as hydrogen bonding, aromatic stacking, and dipole-dipole interactions .
Biochemical Pathways
Without specific information on “N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-1,3-benzothiazole-2-carboxamide”, it’s difficult to say which biochemical pathways it might affect. Thiophene derivatives are known to exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
Pharmacokinetics
The solubility of a compound in various solvents can give some indication of its potential bioavailability .
Result of Action
Based on the known activities of similar compounds, it could potentially have a range of effects depending on its specific targets .
Action Environment
The action, efficacy, and stability of “this compound” could be influenced by various environmental factors. For example, photolysis studies have shown that the reactions of certain furan compounds can be influenced by factors such as light and the presence or absence of oxygen .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-1,3-benzothiazole-2-carboxamide typically involves multi-step organic reactionsThe final step involves the formation of the carboxamide linkage under specific conditions, often using reagents like carbodiimides (e.g., 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the amide bond formation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of purification techniques such as crystallization and chromatography to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-1,3-benzothiazole-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan and thiophene rings can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the functional groups, such as reducing the carboxamide to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents that stabilize the intermediates.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring may yield thiophene sulfoxide, while reduction of the carboxamide group may produce the corresponding amine derivative.
Scientific Research Applications
N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-1,3-benzothiazole-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it a candidate for drug discovery and development.
Industry: It can be used in the development of advanced materials with specific electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzothiazole derivatives, such as:
- 2-aminobenzothiazole
- 2-mercaptobenzothiazole
- Benzothiazole-2-carboxylic acid
Uniqueness
N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-1,3-benzothiazole-2-carboxamide is unique due to the presence of both furan and thiophene rings, which confer distinct electronic and steric properties. This makes it particularly versatile for applications requiring specific interactions with biological or chemical systems.
Properties
IUPAC Name |
N-[2-(furan-2-yl)-2-thiophen-3-ylethyl]-1,3-benzothiazole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O2S2/c21-17(18-20-14-4-1-2-6-16(14)24-18)19-10-13(12-7-9-23-11-12)15-5-3-8-22-15/h1-9,11,13H,10H2,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMMQUEVYVBHHDN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C(=O)NCC(C3=CSC=C3)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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